Colistin

Antimicrobial Susceptibility Testing Broth Microdilution MDR Gram-Negative Bacteria

Colistin (Polymyxin E, CAS 1066-17-7) is a cationic lipopeptide antibiotic indispensable for multidrug-resistant Gram-negative infection research. Unlike polymyxin B, colistin is clinically administered as the prodrug CMS, directly impacting PK/PD modeling and susceptibility testing—agents are not interchangeable, with 100% very major error (VME) rates reported when using polymyxin B to infer colistin susceptibility in A. baumannii. Procure high-purity Colistin free base as a reference standard for mcr-1-mediated resistance mechanism studies, MIC checkerboard assays, and adjuvant therapy development targeting carbapenem-resistant A. baumannii, P. aeruginosa, and Enterobacterales.

Molecular Formula C52H98N16O13
Molecular Weight 1155.4 g/mol
CAS No. 1066-17-7
Cat. No. B093849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColistin
CAS1066-17-7
SynonymsColimycin
Colisticin
Colistin
Colistin Sulfate
Coly-Mycin
Polymyxin E
Sulfate, Colistin
Totazina
Molecular FormulaC52H98N16O13
Molecular Weight1155.4 g/mol
Structural Identifiers
SMILESCCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
InChIInChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1
InChIKeyYKQOSKADJPQZHB-QNPLFGSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE TO SLIGHTLY YELLOW FINE POWDER;  ODORLESS;  FREELY SOL IN WATER;  SLIGHTLY SOL IN METHANOL;  INSOL IN ACETONE, ETHER;  SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/
2.38e-01 g/L

Colistin Procurement Guide: Product Identity and Baseline Characteristics (CAS 1066-17-7)


Colistin (Polymyxin E) is a cationic lipopeptide antibiotic isolated from Paenibacillus polymyxa, comprising a cyclic heptapeptide with a tripeptide side chain acylated at the N-terminus by a fatty acid [1]. It is bactericidal against aerobic Gram-negative bacilli and has re-emerged as a last-line therapeutic option for multidrug-resistant (MDR) infections, particularly those caused by carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales [1]. Colistin is clinically administered as the inactive prodrug colistin methanesulfonate (CMS), whereas its direct comparator polymyxin B is administered as the active compound, creating fundamental differences in pharmacokinetics and clinical handling [2].

Colistin vs. Polymyxin B: Why Class-Level Substitution Is Not Supported by Evidence


Although colistin and polymyxin B share nearly identical chemical structures and mechanisms of action, they are not interchangeable in clinical or research settings [1]. Polymyxin B is administered in its active form, whereas colistin is delivered as the prodrug CMS, requiring time-dependent in vivo conversion to the active compound [2]. This distinction directly impacts pharmacokinetics, dosing conventions, and safety profiles. Furthermore, studies demonstrate significant discrepancies in susceptibility testing agreement between the two agents, with elevated very major error (VME) rates when using polymyxin B to infer colistin susceptibility, particularly in A. baumannii (100%) and P. aeruginosa (50%) [3]. These non-overlapping features necessitate product-specific selection criteria beyond generic polymyxin classification.

Quantitative Differentiation of Colistin: Head-to-Head Comparator Data for Procurement Decisions


In Vitro Antimicrobial Activity: Colistin vs. Polymyxin B MIC Comparison in MDR Gram-Negative Isolates

A large-scale study of 891 Enterobacterales, 100 A. baumannii, and 100 P. aeruginosa isolates using broth microdilution demonstrated that colistin and polymyxin B have comparable in vitro activity with identical MIC₅₀/MIC₉₀ values against Enterobacterales (0.25/2 mg/L) and A. baumannii (0.25/1 mg/L), and similar values against P. aeruginosa (1/1 mg/L vs. 0.5/1 mg/L, respectively) [1]. Importantly, using colistin to predict polymyxin B susceptibility yielded low very major error (VME) and major error (ME) rates, whereas using polymyxin B to infer colistin susceptibility produced elevated VME rates of 100% in A. baumannii and 50% in P. aeruginosa [1]. This indicates that colistin susceptibility results are more reliable for guiding polymyxin therapy selection.

Antimicrobial Susceptibility Testing Broth Microdilution MDR Gram-Negative Bacteria

Nephrotoxicity Incidence: Colistin Sulfate vs. Polymyxin B in Critically Ill Patients

A real-world, retrospective cohort study of 473 critically ill patients receiving intravenous therapy for >48 hours compared the nephrotoxicity of colistin sulfate versus polymyxin B. The overall incidence of acute kidney injury (AKI) was significantly lower in patients receiving colistin sulfate compared to those receiving polymyxin B in the unmatched cohort (9.0% vs. 20.8%, p = 0.002) and in the propensity score matching cohort (7.0% vs. 21.1%, p = 0.004) [1]. There was no significant difference in 30-day all-cause mortality between the two groups.

Nephrotoxicity Acute Kidney Injury Critically Ill Patients

Prodrug Pharmacokinetics: Colistin Methanesulfonate (CMS) vs. Active Polymyxin B

Colistin is administered as the inactive prodrug colistin methanesulfonate (CMS), which requires in vivo hydrolysis to release the active compound colistin. A single-dose pharmacokinetic study in healthy volunteers (80 mg CMS i.v.) demonstrated that CMS is primarily excreted unchanged in urine (mean 70%), with renal clearance of 103 mL/min (approximating glomerular filtration rate), while formed colistin undergoes minimal renal excretion (clearance 1.9 mL/min), indicating extensive renal tubular reabsorption [1]. In contrast, polymyxin B is administered in its active form and does not require prodrug conversion, leading to fundamentally different dosing and clearance profiles [2].

Pharmacokinetics Prodrug Conversion Renal Clearance

Formulation Stability: CMS Hydrolysis to Active Colistin Under Storage and Use Conditions

Colistin methanesulfonate (CMS) hydrolyzes in aqueous solution to liberate colistin, its microbiologically active and more toxic parent compound. A stability study of two commercial CMS formulations quantified this hydrolysis under clinically relevant conditions. Coly-Mycin M Parenteral (lyophilized powder) remained stable (<0.1% colistin) for ≥20 weeks at 4°C and 25°C/60% RH. When diluted to 4 mg/mL in glucose or saline infusion solutions, CMS hydrolyzed faster at 25°C (<4% colistin after 48 h) than at 4°C (0.3% colistin formed). The CMS Solution for Inhalation (77.5 mg/mL) was stable (<0.1% colistin) for ≥12 months at both 4°C and 25°C [1].

Pharmaceutical Stability CMS Hydrolysis Formulation Quality

Inhaled CMS Pulmonary Targeting vs. Intravenous Systemic Exposure

In cystic fibrosis patients, nebulized CMS administration achieved high sputum concentrations of formed colistin with minimal systemic exposure. The systemic availability of CMS following nebulization was low: 7.93% ± 4.26% for 2 million IU and 5.37% ± 1.36% for 4 million IU doses, with plasma colistin concentrations below the limit of quantification [1]. In contrast, i.v. CMS resulted in systemic colistin exposure with sputum concentrations maintained at <1.0 mg/L for 12 h post-dose. The drug targeting index for CMS and colistin following inhalation compared to i.v. delivery was significantly greater than 1, confirming lung-selective delivery [1].

Pulmonary Pharmacokinetics Inhaled Colistin Cystic Fibrosis

Susceptibility Testing Standardization: Colistin Breakpoints and Method Validation

The EUCAST/CLSI joint working group has established that broth microdilution (BMD) is the only valid method for colistin susceptibility testing, due to poor performance of alternative methods [1]. Current breakpoints define colistin susceptibility as ≤2 mg/L for Enterobacterales and Acinetobacter spp., and ≤2 mg/L (CLSI) or ≤4 mg/L (EUCAST) for P. aeruginosa [2]. In a validation study of 392 carbapenem-resistant K. pneumoniae isolates, colistin was active against 64.0% with MIC₅₀/₉₀ values of 1/64 mg/L [3]. ComASP™ Colistin demonstrated acceptable essential and categorical agreement with BMD, with one VME and three MEs observed using EUCAST breakpoints due to MIC variability in the 2–4 mg/L range [3].

Antimicrobial Susceptibility Testing Broth Microdilution EUCAST/CLSI Breakpoints

Colistin Application Scenarios: Evidence-Based Indications for Procurement


Last-Line Therapy for Carbapenem-Resistant Gram-Negative Infections

Colistin is indicated for treatment of infections caused by carbapenem-resistant A. baumannii, P. aeruginosa, and Enterobacterales where no alternative antibiotics are available. Clinical studies confirm comparable 30-day mortality outcomes to polymyxin B in bloodstream infections, with adjusted hazard ratio 0.82 (95% CI 0.52–1.30; p = 0.40) for polymyxin B vs. colistin [1]. The prodrug formulation CMS allows for dosing flexibility in renal impairment, a critical consideration in critically ill patient populations [2].

Inhaled Therapy for Chronic Pulmonary Infections in Cystic Fibrosis

Nebulized CMS is approved for chronic Pseudomonas aeruginosa lung infection management in cystic fibrosis patients. Inhaled administration achieves high sputum colistin concentrations with systemic availability of only 5–8% and plasma levels below the quantification limit, minimizing nephrotoxicity risk [3]. The CMS solution for inhalation (77.5 mg/mL) is stable for ≥12 months at 4°C and 25°C, supporting long-term outpatient use [4].

Ventilator-Associated Pneumonia (VAP) Caused by MDR Pathogens

Inhaled colistin is used adjunctively for ventilator-associated pneumonia caused by MDR Gram-negative bacteria. Meta-analysis data show inhaled colistin achieved 71.3% microbiologic success in VAP patients, with a 33.8% mortality rate [5]. Dry powder inhalation (DPI) formulations demonstrate faster absorption (Tmax ≤10 min) than nebulization (20–30 min) with similar systemic bioavailability (~46.5%), offering potential for improved clinical convenience [6].

Research Applications in Antimicrobial Resistance and Adjuvant Development

Colistin serves as a reference compound for studying mcr-1-mediated resistance mechanisms and developing adjuvant therapies to restore polymyxin susceptibility. Small molecule adjuvants have demonstrated 16- to 32-fold reduction in colistin MIC values against mcr-1-expressing E. coli in checkerboard assays [7]. Procurement for antimicrobial research requires high-purity colistin sulfate or CMS reference standards for reproducible MIC testing and PK/PD modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colistin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.